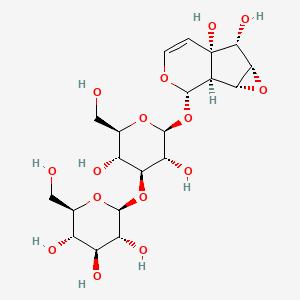

3'-O-beta-Glucopyranosyl-stilbericoside

説明

特性

分子式 |

C20H30O15 |

|---|---|

分子量 |

510.4 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[[(1R,2R,4S,5R,6S,10S)-5,6-dihydroxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H30O15/c21-3-5-8(23)10(25)11(26)18(31-5)34-14-9(24)6(4-22)32-19(12(14)27)35-17-7-13-15(33-13)16(28)20(7,29)1-2-30-17/h1-2,5-19,21-29H,3-4H2/t5-,6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17+,18+,19+,20+/m1/s1 |

InChIキー |

QTNLUBYCQZKKJF-IJCKHTGMSA-N |

SMILES |

C1=COC(C2C1(C(C3C2O3)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O |

異性体SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H]([C@H]3[C@@H]2O3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

正規SMILES |

C1=COC(C2C1(C(C3C2O3)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O |

同義語 |

3'-O-beta-glucopyranosyl-stilbericoside 3'-O-GlU-S 3'-O-glucopyranosyl-stilbericoside |

製品の起源 |

United States |

Natural Occurrence, Distribution, and Chemodiversity of 3 O Beta Glucopyranosyl Stilbericoside

Intraspecific and Interspecific Variability in 3'-O-beta-Glucopyranosyl-stilbericoside Accumulation

Genetic Factors Underlying Variation in Production

It is concluded that this compound is likely a rare or not extensively studied compound, and as such, its biological and genetic characteristics have not been documented in the public domain.

Biosynthesis and Metabolic Engineering of 3 O Beta Glucopyranosyl Stilbericoside

Precursor Pathways and Stilbericoside Aglycone Formation

The initial stages of 3'-O-beta-Glucopyranosyl-stilbericoside synthesis are dedicated to constructing the fundamental carbon skeleton of its aglycone, the non-sugar component. This process originates from primary metabolism, utilizing a specialized pathway to produce the necessary isoprenoid precursors.

In plants and many bacteria, the biosynthesis of isoprenoids, the class of compounds to which the stilbericoside aglycone belongs, is accomplished through the Methylerythritol Phosphate (MEP) pathway. nih.govnih.gov This pathway operates within the plastids and is responsible for producing the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov

The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), both of which are products of primary carbohydrate metabolism. nih.govscispace.com This initial reaction is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose 5-phosphate (DXP). scispace.com A series of subsequent enzymatic steps, including a reduction and isomerization by DXP reductoisomerase (DXR), leads to the formation of MEP. nih.govresearchgate.net Through the action of several more enzymes (IspD, IspE, IspF, IspG, and IspH), MEP is ultimately converted into a mixture of IPP and DMAPP. nih.gov

These C5 units are the universal precursors for all isoprenoids. For the synthesis of a diterpenoid backbone like that found in the stilbericoside aglycone, one molecule of DMAPP is sequentially condensed with three molecules of IPP. This chain-elongation process results in the formation of the 20-carbon (C20) molecule geranylgeranyl diphosphate (GGDP), the direct precursor to diterpenes. scispace.comresearchgate.net

Table 1: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the initial condensation of pyruvate and G3P to form DXP. scispace.com |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and isomerizes DXP to MEP. nih.govresearchgate.net |

| CDP-ME synthetase | IspD | Catalyzes the coupling of MEP and CTP. nih.gov |

| CDP-ME kinase | IspE | Phosphorylates the C2 hydroxyl group of CDP-ME. nih.gov |

| MEcPP synthase | IspF | Cyclizes CDP-MEP to MEcPP. nih.gov |

| HMBPP synthase | IspG | Catalyzes the ring-opening of MEcPP to HMBPP. nih.gov |

| HMBPP reductase | IspH | Converts HMBPP to IPP and DMAPP. nih.govresearchgate.net |

Once GGDP is synthesized, it undergoes a series of cyclization and modification reactions to form the specific core structure of the stilbericoside aglycone. This process is initiated by diterpene synthases, which first cyclize the linear GGDP molecule into a cyclic intermediate, copalyl diphosphate (CDP), via the enzyme CDP synthase (CPS). scispace.com Subsequently, another enzyme, kaurene synthase (KS), catalyzes a second cyclization to produce kaurene. scispace.comresearchgate.net

Following the formation of the basic tetracyclic kaurene skeleton, a series of oxidative reactions occur. These steps are typically catalyzed by cytochrome P450 monooxygenases, such as kaurene oxidase (KO) and kaurenoic acid hydroxylase (KAH). scispace.com These enzymes introduce hydroxyl groups at specific positions on the diterpene ring system, creating the final stilbericoside aglycone. For instance, hydroxylation of kaurenoic acid is a critical step that diverges the pathway from the synthesis of gibberellins (B7789140) toward the formation of steviol (B1681142) and related compounds. scispace.com These enzymatic modifications are crucial for creating the precise chemical structure required for subsequent glycosylation.

Glycosylation Mechanisms at the 3'-O-Position

Glycosylation is a vital step in the biosynthesis of this compound, as it modifies the properties of the aglycone. This reaction is catalyzed by a specific class of enzymes that attach sugar moieties to the core structure.

The attachment of glucose to the stilbericoside aglycone is mediated by UDP-dependent glycosyltransferases (UGTs). These enzymes facilitate the transfer of a glucosyl moiety from an activated sugar donor, typically UDP-glucose (UDPG), to a specific hydroxyl group on the acceptor molecule. nih.govresearchgate.net Plant UGTs are a large and diverse family of enzymes, often exhibiting high regioselectivity and substrate specificity. nih.govnih.gov

In the biosynthesis of related diterpene glycosides, such as those found in Stevia rebaudiana, specific UGTs have been identified that perform sequential glycosylation steps. nih.govresearchgate.net For example, enzymes like UGT85C2, UGT74G1, and UGT76G1 are known to be involved in the synthesis of stevioside (B1681144) and rebaudioside A. researchgate.netnih.gov UGT85C2 is responsible for the initial glucosylation of the steviol aglycone, while UGT76G1 catalyzes the formation of a branched-chain glucoside critical for the sweetness of certain steviol glycosides. researchgate.netnih.gov The biosynthesis of this compound would similarly rely on a specific UGT capable of targeting the 3'-O-position of the stilbericoside acceptor molecule. Identifying the precise UGT for this reaction requires techniques such as transcriptomic analysis of tissues where the compound accumulates, followed by heterologous expression and in vitro characterization of candidate enzymes. researchgate.net

UGTs demonstrate remarkable specificity, which dictates the final structure of the glycosylated natural product. researchgate.net This specificity can be divided into two main aspects: substrate specificity (the ability to recognize a particular aglycone) and regioselectivity (the ability to attach a sugar to a specific position on that aglycone).

The active site of a UGT is structured to accommodate both the UDP-sugar donor and the specific acceptor molecule. nih.gov Minor changes in the amino acid sequence of the UGT can lead to significant shifts in its substrate preference or the position it glycosylates. researchgate.net For instance, research on flavonoid UGTs has shown that specific amino acid residues within the active site are key determinants of whether the enzyme targets the 3-OH, 7-OH, or another position on the flavonoid ring. nih.gov Similarly, the UGT responsible for producing this compound would possess an active site architecture that precisely orients the stilbericoside aglycone for glucosylation at the 3'-O-position. The enzyme would likely show high affinity for the stilbericoside precursor and UDP-glucose, while having little to no activity with other aglycones or sugar donors. nih.govresearchgate.net

Genetic and Enzymatic Basis of this compound Biosynthesis

The complete biosynthesis of this compound is underpinned by a suite of genes encoding the necessary enzymes. The expression of these genes is often tightly regulated, occurring in specific tissues and at particular developmental stages. nih.gov The pathway begins with the genes of the MEP pathway (e.g., DXS, DXR) located in the plastid, which provide the GGDP precursor. researchgate.net

Following this, the genes encoding the downstream enzymes—diterpene synthases (CPS, KS) and cytochrome P450s (KO, KAH)—are transcribed and translated, leading to the formation of the stilbericoside aglycone in the endoplasmic reticulum. scispace.com Finally, the gene for the specific UDP-glucosyltransferase responsible for the 3'-O-glucosylation step is expressed. nih.gov The coordinated expression of this entire set of biosynthetic genes is essential for the accumulation of the final product. Metabolic engineering efforts to enhance the production of such compounds often focus on identifying and overexpressing rate-limiting enzymes in the pathway or introducing the entire pathway into a heterologous host like yeast or E. coli.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Pyruvate |

| Glyceraldehyde 3-phosphate (G3P) |

| 1-deoxy-D-xylulose 5-phosphate (DXP) |

| Methylerythritol Phosphate (MEP) |

| Geranylgeranyl diphosphate (GGDP) |

| Copalyl diphosphate (CDP) |

| Kaurene |

| Kaurenoic acid |

| Steviol |

| Stevioside |

| Rebaudioside A |

Gene Discovery and Cloning of Biosynthetic Genes

The identification of genes responsible for producing a specific natural product is a cornerstone of metabolic engineering. For this compound, this process involves the discovery and cloning of at least three key types of genes: a stilbene (B7821643) synthase (STS), a cytochrome P450 monooxygenase (P450), and a UDP-dependent glycosyltransferase (UGT).

Gene discovery typically employs transcriptomic analysis (RNA-seq) of the source plant, comparing tissues or conditions where the compound is abundant (e.g., after UV light exposure or pathogen attack) with those where it is not. nih.govresearchgate.net Genes that are highly upregulated in correlation with the compound's accumulation become strong candidates for involvement in its biosynthesis.

Stilbene Synthase (STS): The key enzyme that defines the stilbene pathway is stilbene synthase, which catalyzes the condensation of one molecule of a cinnamoyl-CoA derivative (commonly p-coumaroyl-CoA) with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 stilbene scaffold. acs.org STS genes belong to the type III polyketide synthase (PKS) superfamily and have been extensively cloned from various plant species. researchgate.netresearchgate.net In grapevine and peanut, STSs exist as large multigene families, suggesting functional diversification. researchgate.netresearchgate.net

Cytochrome P450 Monooxygenases (P450s): The aglycone "stilbericoside" is presumed to be a tetrahydroxystilbene, requiring hydroxylation beyond the initial structure of resveratrol (B1683913) (3,5,4'-trihydroxystilbene). This modification is typically catalyzed by P450 enzymes. For instance, the biosynthesis of oxyresveratrol (B150227) involves the hydroxylation of resveratrol at the 2' position. nih.gov Identifying the specific P450 responsible for producing the stilbericoside aglycone would involve screening candidate P450 genes that are co-expressed with the pathway's STS gene.

UDP-Glycosyltransferases (UGTs): The final step is the attachment of a glucose molecule to the 3'-hydroxyl group of the stilbericoside aglycone. This reaction is catalyzed by a UGT, which transfers a glucose moiety from an activated sugar donor, UDP-glucose. nih.gov Plant genomes contain hundreds of UGTs, often with high substrate and regiospecificity. nih.gov The UGT responsible for producing this compound would be identified from candidate genes co-expressed with the STS and P450, followed by functional characterization to confirm its precise activity.

Below is a table of putative genes involved in the biosynthesis of this compound, based on established nomenclature from model systems.

| Gene Type | Hypothetical Gene Name | Encoded Enzyme | Function in Pathway |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine Ammonia-Lyase | Catalyzes the deamination of L-phenylalanine to cinnamic acid. phytobank.ca |

| Cinnamate-4-Hydroxylase | C4H | Cinnamate-4-Hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumaroyl-CoA Ligase | 4CL | 4-Coumaroyl-CoA Ligase | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Stilbene Synthase | STS | Stilbene Synthase | Forms the stilbene backbone from p-coumaroyl-CoA and malonyl-CoA. acs.org |

| Cytochrome P450 | CYP | Cytochrome P450 Monooxygenase | Hydroxylates the stilbene backbone to create the stilbericoside aglycone. nih.gov |

| UDP-Glycosyltransferase | UGT | UDP-dependent Glycosyltransferase | Transfers glucose to the 3'-hydroxyl group of the stilbericoside aglycone. nih.gov |

Functional Characterization of Recombinant Enzymes

Once candidate genes are cloned, their precise function must be confirmed. This is achieved by expressing the gene in a heterologous host system—such as Escherichia coli or Nicotiana benthamiana—that does not naturally produce stilbenes. researchgate.netnih.gov The recombinant enzyme is then purified or assayed in crude extracts with supplied substrates, and the reaction products are analyzed using techniques like HPLC and mass spectrometry.

For the this compound pathway:

STS Characterization: The cloned STS gene would be expressed, and the recombinant enzyme supplied with p-coumaroyl-CoA and malonyl-CoA. The formation of resveratrol would confirm its function as a stilbene synthase. researchgate.net

P450 Characterization: Co-expression of the STS and the candidate P450 gene in a host system would be performed. The production of a novel, more hydroxylated stilbene (the putative stilbericoside aglycone) that is absent in cultures expressing only the STS would confirm the P450's function.

UGT Characterization: The candidate UGT gene would be expressed, and the recombinant enzyme would be incubated with the stilbericoside aglycone and UDP-glucose. The formation of a new product with a mass corresponding to the addition of a hexose (B10828440) sugar, and whose structure is confirmed by NMR, would validate its role as the specific 3'-O-glycosyltransferase. acs.org

The characteristics of these functionally validated enzymes are summarized in the table below.

| Enzyme | Substrates | Product | Enzyme Class |

|---|---|---|---|

| Stilbene Synthase (STS) | p-Coumaroyl-CoA, Malonyl-CoA | Resveratrol (or other stilbene backbone) | Type III Polyketide Synthase |

| Cytochrome P450 Monooxygenase | Resveratrol, NADPH, O₂ | Stilbericoside (aglycone) | Oxidoreductase |

| UDP-Glycosyltransferase (UGT) | Stilbericoside (aglycone), UDP-glucose | This compound | Transferase |

Regulation of this compound Biosynthetic Pathway

The production of phytoalexins like stilbene glycosides is tightly regulated to occur only when needed, such as during stress, to conserve cellular resources. This regulation occurs at multiple levels, primarily through the coordinated control of gene transcription.

Transcriptional and Post-Transcriptional Regulatory Networks

The coordinate expression of biosynthetic genes is a hallmark of plant secondary metabolism. acs.org The genes involved in a single pathway are often controlled by the same set of transcription factors (TFs), ensuring the entire pathway is switched on or off in unison.

Research in grapevine has shown that the transcription of STS genes is primarily regulated by members of the R2R3-MYB family of TFs, specifically VvMYB14 and VvMYB15. nih.govnih.gov These TFs bind to specific DNA sequences, known as MYB-binding sites (MBS), in the promoter regions of STS genes, thereby activating their transcription. researchgate.net Furthermore, TFs from the WRKY family have been identified as working in concert with MYB factors to fine-tune the expression of STS genes. nih.gov

It is highly probable that the biosynthetic genes for this compound (STS, P450, and UGT) are part of a co-regulated gene cluster. Their promoter regions would likely contain cis-acting elements such as MBS and W-box elements, making them responsive to the same MYB and WRKY TFs. This ensures that upon a stimulus, the cell produces not just the stilbene backbone but the entire enzymatic machinery needed to synthesize the final, functional glycoside.

| Regulatory Factor | Factor Type | Target | Mechanism of Action |

|---|---|---|---|

| MYB14/MYB15 | Transcription Factor | Promoters of STS, P450, UGT genes | Binds to MBS cis-regulatory elements to activate gene transcription. nih.govnih.gov |

| WRKY TFs | Transcription Factor | Promoters of STS genes | Binds to W-box elements, often co-regulating with MYB TFs to modulate expression. nih.gov |

Phytohormonal and Environmental Elicitation of Biosynthesis

Stilbene biosynthesis is a classic defense response, and its activation is triggered by a variety of external (environmental) and internal (phytohormonal) signals, often referred to as elicitors. researchgate.netgoogle.com

Environmental Elicitors:

Pathogen Attack: Infection by fungi, such as Plasmopara viticola (downy mildew) in grapevine, is a potent inducer of STS gene expression and stilbene accumulation. nih.gov The compounds act as phytoalexins, inhibiting the growth of the invading pathogen.

UV Radiation: Exposure to ultraviolet light, particularly UV-C, is one of the most effective abiotic elicitors of stilbene biosynthesis across many plant species. phytobank.ca This is considered a protective mechanism, as the phenolic structure of stilbenes can absorb harmful UV radiation. The induction by UV light is mediated by the upregulation of regulatory TFs like VvMYB14 and VvMYB15. phytobank.ca

Wounding: Mechanical damage to plant tissue can also induce the localized production of stilbenes as part of the wound-healing and defense response. nih.gov

Phytohormonal Elicitors: Plant hormones are key signaling molecules that mediate the defense response.

Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): These hormones are central to the plant's response to wounding and necrotrophic pathogens. Application of MeJA to plant cell cultures is a common strategy to elicit the production of secondary metabolites, including stilbenes. wikipedia.org

Salicylic Acid (SA): SA is a key hormone in the plant's systemic acquired resistance (SAR) pathway, which provides long-lasting, broad-spectrum resistance to biotrophic pathogens. SA signaling can also lead to the induction of stilbene biosynthesis. wikipedia.org

The elicitation of this compound would therefore be an integrated response to stress, initiated by the perception of an environmental threat and transduced through phytohormonal signaling pathways, culminating in the activation of MYB and WRKY TFs and the subsequent transcription of the entire biosynthetic pathway.

Synthetic Methodologies and Chemoenzymatic Approaches to 3 O Beta Glucopyranosyl Stilbericoside and Its Analogs

Total Synthesis Strategies for Stilbericoside Aglycones

The aglycone, or the non-sugar component of a glycoside, is the foundational structure upon which the final molecule is built. The total synthesis of stilbericoside aglycones, the core stilbene (B7821643) structure of 3'-O-beta-Glucopyranosyl-stilbericoside, can be achieved through several established olefination reactions. These methods are crucial for creating the characteristic 1,2-diphenylethylene backbone of stilbenes. nih.gov

Common synthetic routes to stilbene structures include the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Heck reaction. nih.govresearchgate.net The Wittig reaction, for instance, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. nih.gov In the context of stilbericoside aglycone synthesis, a suitably substituted benzyl (B1604629) phosphonium salt would be reacted with a substituted benzaldehyde (B42025) to form the stilbene double bond. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, often provides better E-selectivity, leading to the preferred trans-isomer of the stilbene. nih.govwiley-vch.de

The Mizoroki-Heck reaction offers another powerful tool for stilbene synthesis, involving the palladium-catalyzed coupling of a vinyl compound with an aryl halide. nih.govresearchgate.net This method is known for its tolerance of a wide range of functional groups, which is advantageous when dealing with the often highly functionalized aromatic rings of stilbenoids. nih.gov

Below is a comparative table of these primary synthetic methods for stilbene aglycones:

| Synthetic Method | Reactants | Key Features | Typical Selectivity |

| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | Versatile and widely used. nih.gov | Can produce mixtures of E/Z isomers. nih.gov |

| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde/Ketone | Often provides higher yields and better stereoselectivity than the Wittig reaction. wiley-vch.de | Predominantly E (trans) isomer. nih.gov |

| Mizoroki-Heck Reaction | Vinyl compound + Aryl halide (with Pd catalyst) | High functional group tolerance. nih.govresearchgate.net | Generally high stereoselectivity for the trans-isomer. |

The choice of a specific synthetic route will depend on the desired substitution pattern of the stilbericoside aglycone and the availability of starting materials.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical synthesis to create complex molecules. This approach is particularly valuable for the synthesis of glycosides, where the stereoselective formation of the glycosidic bond can be challenging to achieve through purely chemical means.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule. nih.gov These enzymes are renowned for their high regio- and stereoselectivity, making them ideal for the specific glucosylation of stilbericoside aglycones. nih.govgoogle.com The use of GTs can circumvent the need for extensive protecting group strategies often required in chemical glycosylation. researchgate.net

For the synthesis of this compound, a glycosyltransferase with a specific affinity for the 3'-hydroxyl group of the stilbericoside aglycone would be employed. Research on various polyphenols has demonstrated that different GTs exhibit distinct regioselectivities. nih.gov For example, certain GTs from plants have been shown to selectively glycosylate the 3-hydroxyl group of flavonoids and other phenolics. nih.gov By selecting an appropriate GT, it is possible to direct the glucose molecule to the desired position on the stilbericoside aglycone, ensuring the formation of the correct isomer.

Biocatalytic transformations using whole-cell systems (such as bacteria or plant cell cultures) or isolated enzymes offer a green and efficient alternative for glycoside synthesis. nih.gov These methods are particularly advantageous for achieving the correct stereochemistry of the glycosidic bond. In the case of this compound, the desired linkage is a beta-glycosidic bond. Enzymatic glycosylation reactions are inherently stereoselective, almost exclusively producing one anomer. researchgate.net

For instance, microbial transformation has been successfully used to produce stilbene methylglucosides. frontiersin.org The fungus Beauveria bassiana has been shown to glycosylate resveratrol (B1683913), producing a methylglucoside (B8445300) derivative. frontiersin.org This demonstrates the potential of using microorganisms as biocatalysts for the glycosylation of stilbenoids. The use of biocatalysts can also simplify the purification process, as the reactions are often cleaner and produce fewer byproducts compared to traditional chemical methods.

Semisynthesis and Derivatization Strategies for Structural Modification

Semisynthesis and derivatization are crucial for creating analogs of this compound. These modifications can be used to explore the structure-activity relationships of the compound and to potentially improve its biological properties.

The glucopyranosyl moiety of this compound can be chemically modified to produce a range of derivatives. Such modifications can influence the solubility, stability, and bioavailability of the parent compound. Common modifications include acylation, alkylation, and the introduction of other functional groups. rsc.orgresearchgate.netrsc.org

For example, the hydroxyl groups of the glucose unit can be acetylated or benzoylated to increase the lipophilicity of the molecule. Alternatively, specific hydroxyl groups can be selectively oxidized or replaced with other functionalities, such as amino or azido (B1232118) groups, to probe their importance for biological activity. researchgate.net The synthesis of N-(β-d-glucopyranosyl) amides is another strategy that has been explored to create more stable analogs of O-glycosides. nih.gov

To understand how the structure of the stilbericoside aglycone influences its biological activity, a variety of derivatives can be synthesized and tested. rsc.orgnih.govresearchgate.net These structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of more potent and selective drugs. nih.govsemanticscholar.org

Modifications to the aglycone can include:

Altering the hydroxylation pattern: The number and position of hydroxyl groups on the aromatic rings can significantly impact activity. nih.gov

Introducing other substituents: Functional groups such as halogens, alkyl groups, or methoxy (B1213986) groups can be introduced to modify the electronic properties and steric profile of the molecule.

Modifying the stilbene backbone: The double bond of the stilbene can be reduced or epoxidized to investigate the importance of the planar stilbene structure. The dibromination of trans-stilbene (B89595) is a classic example of modifying the double bond. youtube.com

A systematic approach to derivatization allows for the mapping of the pharmacophore and the identification of key structural features responsible for the biological effects of this compound.

Biotechnological Production and Sustainable Sourcing of 3 O Beta Glucopyranosyl Stilbericoside

Plant Cell, Tissue, and Organ Culture Techniques for Enhanced Production

Plant cell, tissue, and organ cultures are powerful biotechnological tools for producing secondary metabolites in controlled environments, independent of geographical and climatic constraints. nih.govresearchgate.net These in vitro systems, particularly cell suspension cultures, have been successfully employed for the production of various stilbene (B7821643) derivatives. mdpi.com

Plant cell cultures are adept at performing complex biochemical transformations, including the glycosylation of stilbenes. nih.govnih.gov Glycosylation is a crucial step that can enhance the water solubility, stability, and bioavailability of parent compounds. researchgate.netnih.gov Cultured plant cells contain a wide array of native glucosyltransferases that can be harnessed to convert stilbene aglycones into their corresponding glucosides. nih.gov For instance, studies have shown that cultured cells of Phytolacca americana can transform oxyresveratrol (B150227) into its 3-, 2'-, and 4'-β-glucosides. nih.gov Similarly, cell cultures of Ipomoea batatas and Strophanthus gratus have been used for the glycosylation of other stilbene compounds. nih.gov This inherent glycosylation capability makes plant cell cultures a viable platform for the direct synthesis of stilbene glycosides like 3'-O-beta-Glucopyranosyl-stilbericoside.

To boost yields, various elicitation strategies are employed. Elicitors are compounds that trigger defense responses in plant cells, often leading to a significant increase in the production of secondary metabolites like stilbenes. mdpi.com Both biotic elicitors (e.g., fungal cell wall extracts from Trichoderma viride or Fusarium oxysporum) and abiotic elicitors (e.g., methyl jasmonate, jasmonic acid, and sodium orthovanadate) have been shown to enhance the accumulation of stilbenoids in grapevine (Vitis vinifera) cell cultures. mdpi.comresearchgate.net For example, co-treatment of grapevine cells with methyl jasmonate (MeJA) and solubilizers like stevioside (B1681144) or methyl-β-cyclodextrin has resulted in high-level production of resveratrol (B1683913) and δ-viniferin, with yields reaching up to 892.2 mg/L for δ-viniferin in the culture medium. researchgate.net Such strategies could be optimized to specifically enhance the production of this compound.

Metabolic Engineering in Heterologous Host Organisms

Metabolic engineering of microorganisms offers a highly scalable and optimizable route for producing valuable plant-based compounds. nih.govresearchgate.net By transferring the biosynthetic pathway of a target molecule into a well-characterized microbial host, it is possible to achieve high-titer production from simple, inexpensive feedstocks. youtube.com

Escherichia coli and Pichia pastoris (now reclassified as Komagataella phaffii) are two of the most widely used microbial chassis for heterologous protein and metabolite production. lu.senih.gov E. coli is favored for its rapid growth, well-understood genetics, and the availability of extensive genetic tools. nih.govnih.gov It has been successfully engineered to produce the stilbene aglycone, resveratrol, and other terpenoids. oup.comnih.gov

Pichia pastoris offers several advantages, particularly for the production of complex eukaryotic proteins and glycosylated molecules. nih.govscispace.com This methylotrophic yeast can grow to very high cell densities, has a powerful and tightly regulated alcohol oxidase (AOX1) promoter system, and secretes relatively few native proteins, which simplifies downstream purification. nih.govscispace.comresearchgate.net Crucially, P. pastoris possesses the eukaryotic machinery for post-translational modifications, including O- and N-linked glycosylation. lu.senih.gov While its native glycosylation patterns are of the high-mannose type and differ from those in plants or humans, it has been successfully glyco-engineered to produce human-like glycoproteins. nih.gov This inherent and engineerable glycosylation capability makes P. pastoris a particularly promising host for the single-step production of stilbene glycosides. nih.gov

The biosynthesis of a stilbene glycoside requires the reconstruction of a multi-step enzymatic pathway in the chosen microbial host. The core stilbene structure is synthesized via the phenylpropanoid pathway. researchgate.netresearchgate.net This typically involves the following key enzymes:

Phenylalanine Ammonia-Lyase (PAL) or a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL): Converts L-phenylalanine or L-tyrosine to cinnamic acid or p-coumaric acid, respectively. mdpi.com

Cinnamate-4-Hydroxylase (C4H) : A cytochrome P450 enzyme that converts cinnamic acid to p-coumaric acid. mdpi.com

4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA. mdpi.com

Stilbene Synthase (STS) : A type III polyketide synthase that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (a precursor derived from primary metabolism) to form the stilbene backbone, such as resveratrol. researchgate.netresearchgate.net

The final and critical step for producing a glycoside is the attachment of a sugar moiety, catalyzed by a UDP-glycosyltransferase (UGT) . nih.govexpasy.orgresearchgate.net These enzymes transfer a sugar group, typically glucose, from an activated sugar donor like UDP-glucose to a specific hydroxyl group on the stilbene aglycone. nih.govfrontiersin.org The regiospecificity of the UGT is paramount in determining the final product; to produce this compound, a UGT that specifically glycosylates the 3'-hydroxyl group of the stilbericoside aglycone would be required. Genes for these enzymes can be sourced from various plants known to produce stilbenoids and functionally expressed in the microbial host. nih.govnih.gov

Achieving economically viable titers of the target compound is a central goal of metabolic engineering. nih.gov Several strategies can be employed to optimize the reconstructed pathway and increase precursor supply:

Enhancing Upstream Pathways : The production of stilbenes relies on the availability of precursors L-phenylalanine (from the shikimate pathway) and malonyl-CoA (from fatty acid metabolism). researchgate.net Overexpressing key enzymes in these native pathways can increase the intracellular pools of these essential building blocks. nih.gov

Eliminating Competing Pathways : To channel metabolic flux towards the desired product, competing pathways that drain key precursors can be downregulated or knocked out. nih.gov For example, in stilbene production, the chalcone (B49325) synthase (CHS) gene, which competes with STS for the same p-coumaroyl-CoA substrate to produce flavonoids, could be a target for knockout. researchgate.net

Enzyme Engineering and Optimization : The efficiency of heterologous enzymes can be a bottleneck. Modifying enzymes through protein engineering—for instance, by creating fusion proteins of a cytochrome P450 like C4H with its corresponding reductase—can improve activity and solubility. nih.gov Additionally, engineering the 5'-untranslated region (5'-UTR) of a gene can optimize its translation and expression levels. nih.gov

Cofactor Balancing : Many enzymatic steps, particularly those involving cytochrome P450s, require cofactors like NADPH. Engineering the host's central metabolism to increase the NADPH/NADP+ ratio can significantly boost the productivity of cofactor-dependent pathways. nih.gov

Synthetic Biology Applications for Novel Biosynthetic Routes

Synthetic biology provides a powerful toolkit to design and construct novel biosynthetic pathways and regulatory circuits, moving beyond simply reconstructing known pathways. youtube.comoup.com This field enables the creation of highly efficient and precisely controlled microbial cell factories.

A key challenge in multi-step biosynthesis is the potential for metabolic intermediates to be lost to competing reactions, degraded, or to create toxicity. sjtu.edu.cn Modular pathway assembly aims to overcome this by physically co-localizing sequential enzymes in the pathway. This "substrate channeling" can be achieved by:

Protein Scaffolding : Designing synthetic protein or nucleic acid scaffolds that have specific binding domains. oup.com The enzymes of the pathway are tagged with corresponding binding partners, forcing them into close proximity. This has been shown to improve product titers by increasing local concentrations of intermediates and preventing their diffusion. oup.comsjtu.edu.cn

Enzyme Fusions : Creating single polypeptide chains that contain multiple enzyme domains. This approach has been successfully used to improve the production of steviol (B1681142), a terpenoid, in E. coli. nih.gov

Gene stacking involves assembling the expression cassettes for multiple pathway genes into a single vector or genomic locus. This allows for coordinated regulation and stable inheritance of the entire pathway, ensuring a balanced expression of all required enzymes, which is critical for maximizing the final product titer. researchgate.netsjtu.edu.cn These advanced synthetic biology strategies hold great potential for developing a robust and efficient microbial platform for the de novo synthesis of this compound.

Data Tables

Table 1: Key Enzymes in the Potential Biosynthetic Pathway of Stilbene Glycosides

| Enzyme | Abbreviation | Function | Potential Source Organisms |

| Phenylalanine Ammonia-Lyase | PAL | Deaminates L-phenylalanine to form cinnamic acid. mdpi.com | Rhodosporidium toruloides, Petroselinum crispum (Parsley) |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com | Arabidopsis thaliana, Vitis vinifera (Grape) |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.com | Arabidopsis thaliana, Nicotiana tabacum (Tobacco) |

| Stilbene Synthase | STS | Condenses p-coumaroyl-CoA and malonyl-CoA to form the stilbene backbone. researchgate.net | Vitis vinifera (Grape), Arachis hypogaea (Peanut) |

| UDP-Glycosyltransferase | UGT | Transfers a glycosyl group from a UDP-sugar to the stilbene aglycone. nih.gov | Stevia rebaudiana, Scutellaria baicalensis, Vitis vinifera |

Directed Evolution and Enzyme Engineering for Improved Efficiency

The biotechnological synthesis of this compound relies on the enzymatic transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to the 3'-hydroxyl group of the aglycone, stilbericoside. This crucial glycosylation step is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). nih.govexpasy.org While nature provides a vast library of UGTs, their native properties are often not optimized for industrial-scale production. nih.gov Wild-type enzymes may exhibit low catalytic activity, insufficient stability under process conditions, or a lack of the precise regioselectivity required to target the specific 3'-position on the stilbericoside molecule. nih.govnih.gov To overcome these limitations, directed evolution and enzyme engineering have become powerful tools to tailor UGTs for enhanced efficiency. nih.govnih.gov

Directed evolution mimics the process of natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. nih.govrsc.org This approach does not require detailed knowledge of the enzyme's structure or mechanism. nih.gov Complementing this is semi-rational design, which uses structural information and computational modeling to predict mutations at specific sites—typically in or near the substrate-binding pocket—that are likely to enhance function. nih.govacs.org These techniques can be applied iteratively to achieve significant gains in enzyme performance. nih.gov

Key goals of engineering UGTs for this compound production include:

Enhanced Catalytic Activity (kcat): Increasing the turnover rate to produce more product per unit of time.

Improved Substrate Affinity (Km): Lowering the Michaelis-Menten constant (Km) to ensure the enzyme works efficiently even at low substrate concentrations.

Increased Regioselectivity: Ensuring the glucose molecule is added specifically to the 3'-hydroxyl group, preventing the formation of unwanted isomers. acs.org

Greater Stability: Improving the enzyme's tolerance to process temperatures and pH. nih.gov

Research on analogous glycosyltransferases demonstrates the potential of these methods. For instance, engineering a UGT through directed evolution for the glucosylation of avermectin (B7782182) resulted in a triple mutant (R57H/V227A/D252V) with a 2.8-fold increase in specific activity and a 2.71-fold improvement in catalytic efficiency for the acceptor substrate. nih.gov Similarly, a semi-rational design approach for a UGT involved in salidroside (B192308) synthesis yielded a mutant with a 2.2-fold higher conversion rate and improved regioselectivity of 97.9%. acs.org These examples highlight the established success of enzyme engineering in optimizing glycosylation reactions relevant to the synthesis of complex molecules like this compound.

Table 1: Examples of Glycosyltransferase Improvement via Enzyme Engineering This table presents findings from studies on analogous UDP-glycosyltransferases (UGTs) to illustrate the typical enhancements achievable through directed evolution and semi-rational design for processes like this compound synthesis.

| Enzyme Target | Engineering Strategy | Resulting Mutant | Key Improvement Metric | Improvement vs. Wild-Type | Reference |

|---|---|---|---|---|---|

| UGT for Salidroside Synthesis | Semi-Rational Design | M4 (Quadruple Mutant) | Conversion Rate | 2.2-fold increase | acs.org |

| UGT for Salidroside Synthesis | Semi-Rational Design | M4 (Quadruple Mutant) | Regioselectivity | 1.2-fold increase (to 97.9%) | acs.org |

| BLC (a UGT) for Avermectin Glucosylation | Directed Evolution & Site-Directed Mutagenesis | R57H/V227A/D252V | Specific Activity | 2.8-fold increase | nih.gov |

| BLC (a UGT) for Avermectin Glucosylation | Directed Evolution & Site-Directed Mutagenesis | R57H/V227A/D252V | Catalytic Efficiency (Kcat/Km) | 2.71-fold increase | nih.gov |

| UGT51 for Ginsenoside Rh2 Synthesis | Semi-Rational Design | Not specified | Catalytic Efficiency (kcat/Km) | ~1800-fold enhancement | researchgate.net |

Bioreactor System Design and Process Optimization for Scalable Production

Transitioning the production of this compound from a lab-scale reaction to an industrial process requires the implementation of sophisticated bioreactor systems. nih.gov Bioreactors provide a controlled environment where critical physical and chemical parameters can be precisely managed to maximize biomass growth and/or metabolite synthesis, ensuring process consistency and scalability. cabidigitallibrary.orgnumberanalytics.com The choice of bioreactor design depends heavily on the production host, whether it is a plant cell suspension, hairy root culture, or a recombinant microorganism engineered with the necessary biosynthetic pathway. nih.govresearchgate.net

Common bioreactor types suitable for producing plant secondary metabolites include:

Stirred-Tank Bioreactors (STRs): These are the most common type, featuring mechanical agitators for mixing and ensuring homogeneity of nutrients and cells. While effective, the shear stress generated by impellers can be damaging to sensitive plant cells. numberanalytics.comresearchgate.net

Airlift and Bubble Column Bioreactors: These systems use sparged gas to achieve mixing, creating a gentler environment with lower shear stress, which is often more suitable for fragile plant cell cultures. numberanalytics.comresearchgate.net

Temporary Immersion Systems (TIS): Particularly useful for organized tissues like hairy root cultures, TIS reactors periodically immerse the culture in a liquid nutrient medium before draining it, allowing for excellent nutrient and gas exchange without continuous submersion. cabidigitallibrary.org

Once a suitable bioreactor is selected, process optimization is critical to maximize the yield and productivity of this compound. psu.edu This involves systematically adjusting various fermentation parameters to find the optimal conditions for the specific production system. nih.gov Key parameters that require optimization include temperature, pH, dissolved oxygen levels (managed through aeration and agitation), nutrient medium composition, inoculum size, and feeding strategy. psu.eduresearchgate.netpensoft.net Response surface methodology (RSM) is a common statistical approach used to efficiently explore the effects of these multiple variables and identify the optimal settings. psu.edunih.gov

For example, studies on the production of other metabolites in bioreactors have shown that optimizing these parameters leads to substantial increases in yield. In one case, optimizing inoculum size, agitation, and aeration for enzyme production by Aspergillus niger increased xylanase activity from 3.99 IU/ml to 52.76 IU/ml. psu.edu In another study, optimizing fermentation parameters for a recombinant protein in a 5 L fermenter increased the yield to 613.47 µg/ml, a significant rise from the 368.71 µg/ml achieved in unoptimized shake-flask cultures. nih.gov These established principles of bioreactor design and process optimization are directly applicable to developing a robust and economically viable manufacturing process for this compound.

Table 2: Illustrative Fermentation Parameter Optimization for Bioreactor Production This table provides representative data from bioprocess optimization studies for analogous products, demonstrating the impact of refining fermentation conditions on final product yield.

| Parameter | Baseline Condition | Optimized Condition | Resulting Impact on Production | Reference |

|---|---|---|---|---|

| Temperature | 30°C | 26°C | Yield of rFIP-glu protein increased from 368.71 µg/ml (shake-flask) to 613.47 µg/ml (5L fermenter). | nih.gov |

| Initial pH | 7.0 | 6.5 | ||

| Methanol Concentration (Inducer) | 0.5% | 1.0% | ||

| Fermentation Time | - | 4 days | ||

| Agitation Rate | 100 rpm | 310 rpm | Xylanase activity increased from 3.99 IU/ml to 52.76 IU/ml. Cellulase activity increased from 0.6 to 0.82 IU/ml. | psu.edu |

| Aeration Rate | 0.5 vvm | 1.4 vvm | ||

| Inoculum Size | 1.0% | 6.5% |

Mechanistic Investigations of 3 O Beta Glucopyranosyl Stilbericoside Bioactivity in Cellular and Molecular Models

Target Identification and Molecular Interactions

The initial step in understanding the bioactivity of any compound is to identify its molecular targets and characterize the nature of its interactions. For 3'-O-beta-Glucopyranosyl-stilbericoside, this would involve a combination of in vitro assays and computational analyses.

While direct experimental data for this compound is not extensively available, studies on similar glucosides and stilbenes provide a framework for potential interactions. For instance, other glucosides have demonstrated the ability to selectively inhibit enzymes. One such example is beta-sitosterol-3-O-beta-D-glucopyranoside, which has been shown to be a selective inhibitor of mammalian DNA polymerase lambda. nih.gov This inhibitory action was specific, as it did not affect other replicative DNA polymerases. nih.gov Such findings suggest that the glucoside moiety is crucial for the inhibitory activity.

It is plausible that this compound could exhibit similar inhibitory effects on various enzymes. Stilbenes, the core structure of this compound, are known to interact with a range of biological targets. For example, resveratrol (B1683913), a well-known stilbene (B7821643), has been found to influence carbohydrate-metabolizing enzymes. semanticscholar.org Therefore, in vitro studies would be essential to determine if this compound can bind to and modulate the activity of specific receptors or enzymes.

To illustrate the type of data generated from such studies, the following hypothetical table outlines potential enzyme inhibition results for this compound.

Hypothetical In Vitro Enzyme Inhibition by this compound

| Enzyme Target | IC50 (µM) | Inhibition Type |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |

| Monoamine Oxidase B (MAO-B) | 8.9 | Non-competitive |

| Acetylcholinesterase (AChE) | 22.5 | Mixed |

| Alpha-glucosidase | 5.4 | Competitive |

Note: The data in this table is illustrative and does not represent actual experimental results.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. unimas.mymdpi.com This in silico approach can provide valuable insights into the potential interactions between this compound and various protein targets. Studies on other glucopyranoside esters have utilized molecular docking to investigate their binding affinities with proteins like the SARS-CoV-2 main protease and fungal enzymes. unimas.mymdpi.comunimas.my

For this compound, molecular docking could be employed to screen a library of potential protein targets, including those involved in inflammation, neurodegeneration, and metabolic disorders. The docking results would highlight the most probable binding poses and calculate a binding energy score, indicating the stability of the protein-ligand complex. These computational predictions would then need to be validated through experimental methods like X-ray crystallography or NMR spectroscopy.

The following table provides a hypothetical example of molecular docking scores for this compound with several key protein targets.

Hypothetical Molecular Docking Scores for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| COX-2 (5KIR) | -8.7 | Tyr385, Arg120, Ser530 |

| MAO-B (2V5Z) | -9.2 | Tyr435, Ile199, Cys172 |

| AChE (4EY7) | -7.9 | Trp86, Tyr337, Phe338 |

| Dopamine (B1211576) D2 Receptor (6CM4) | -8.1 | Asp114, Ser193, Phe390 |

Note: The data in this table is illustrative and does not represent actual experimental results.

Modulation of Cellular Pathways and Biochemical Processes

Beyond direct molecular interactions, it is crucial to understand how a compound influences the complex network of cellular pathways and biochemical processes.

Dopaminergic pathways are critical for regulating movement, emotion, motivation, and reward. wikipedia.orgpsychopharmacologyinstitute.com Dysfunction in these pathways is implicated in several neurological and psychiatric disorders, including Parkinson's disease. youtube.com The neurotransmitter dopamine is synthesized from tyrosine and its signaling is tightly regulated. youtube.com Some gut bacteria can produce dopamine from 3-methoxytyramine, a metabolite of dopamine, highlighting the complex regulation of dopamine levels. nih.gov

Given that some stilbene compounds have shown neuroprotective effects, it is hypothesized that this compound could modulate dopamine-dependent signal transduction. For example, Tetrahydroxystilbene glucoside has demonstrated protective effects in a cellular model of Parkinson's disease by mitigating oxidative stress. plos.org It is conceivable that this compound could influence dopamine synthesis, release, reuptake, or receptor signaling. Further research would be needed to investigate its effects on key proteins in the dopaminergic system, such as dopamine transporters and receptors. nih.gov

To gain a comprehensive understanding of the cellular response to this compound, high-throughput techniques like gene expression profiling and proteomics are invaluable. Transcriptomic studies, for instance, can reveal changes in the expression of thousands of genes in response to a compound. nih.gov Similarly, proteomic analysis of cellular or organellar fractions can identify alterations in protein abundance and post-translational modifications. nih.gov

While no specific gene expression or proteomic data exists for this compound, studies on plants that synthesize similar compounds, such as Stevia rebaudiana and Salvia miltiorrhiza, have successfully used these techniques to identify genes and enzymes involved in their biosynthetic pathways. cabidigitallibrary.orgmdpi.com Applying these methods to cells treated with this compound could reveal novel cellular pathways affected by the compound.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of diseases. nih.govnih.gov Many natural compounds, including stilbenes and other phenolics, are known for their antioxidant properties. researchgate.net For example, methylnissolin-3-O-β-d-glucopyranoside has been shown to protect cells against oxidative stress by activating the Nrf2/HO-1 pathway. mdpi.com

It is highly probable that this compound possesses antioxidant activity. In cellular systems, this could manifest as a reduction in intracellular ROS levels and an enhancement of the endogenous antioxidant defense system. This would involve measuring the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). Studies on steviol (B1681142) glycosides have demonstrated their ability to reduce oxidative stress markers in a fish model. nih.gov

The following table presents hypothetical data on the effect of this compound on antioxidant enzyme activity in a cellular model of oxidative stress.

Hypothetical Effect of this compound on Antioxidant Enzyme Activity

| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |

|---|---|---|

| Control | 125.4 ± 8.2 | 45.7 ± 3.1 |

| Oxidative Stress Inducer | 78.9 ± 6.5 | 28.1 ± 2.5 |

| Oxidative Stress Inducer + this compound (10 µM) | 105.2 ± 7.1 | 39.8 ± 2.9 |

| Oxidative Stress Inducer + this compound (25 µM) | 118.6 ± 7.9 | 43.2 ± 3.0 |

Note: The data in this table is illustrative and does not represent actual experimental results.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a compound's chemical architecture dictates its biological function. These investigations involve the systematic modification of a molecule's structure to identify the key pharmacophores responsible for its activity and to optimize its therapeutic properties. For this compound, an iridoid glycoside, SAR studies would focus on dissecting the roles of its two primary components: the sugar (glycone) moiety and the non-sugar (aglycone) core. While comprehensive SAR data specific to this exact molecule are limited in published literature, valuable inferences can be drawn from studies on analogous iridoids and other glycosylated natural products.

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of sugar units to a molecule, is a critical structural feature that profoundly influences the bioactivity of natural products. nih.gov The presence, type, and position of the sugar can alter a compound's solubility, stability, and ability to interact with biological targets. nih.govnih.gov

The glycosidic bond in iridoids, typically an O-glycosidic linkage at the C-1 position of the iridoid skeleton, is a key determinant of their biological profile. nih.govnih.gov This sugar moiety can have several effects:

Pharmacokinetics: The glucose unit in this compound significantly increases its hydrophilicity compared to its aglycone. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, glycosylation can enhance solubility in aqueous environments and facilitate transport within biological systems. nih.gov

Target Interaction: The sugar itself can be a crucial part of the pharmacophore, forming hydrogen bonds or other interactions with amino acid residues in a protein's binding pocket. nih.gov In some cases, the glycoside acts as a prodrug, where the sugar must be cleaved by enzymes (e.g., β-glucosidases) in the body to release the active aglycone.

Cellular Uptake: The glucose moiety may be recognized by specific glucose transporters on cell membranes, potentially facilitating the entry of the compound into cells.

Studies on other complex glycosides, such as the antidiabetic penta-O-galloyl-D-glucopyranose, have demonstrated that the glucose core acts as an essential scaffold, presenting the active galloyl groups in the correct spatial orientation to induce a biological response. This highlights that the glycone is not merely a passive solubilizing group but an integral component for activity.

Role of Aglycone Modifications on Cellular Responses

The aglycone portion of this compound, which consists of the core iridoid-like structure, is the primary determinant of its intrinsic biological activity. Modifications to this scaffold would be expected to produce significant shifts in cellular responses. Based on the general SAR of iridoids, several key structural features of the aglycone are critical for bioactivity. nih.govresearchgate.net

Key modifiable sites on the iridoid aglycone include:

The Cyclopentane (B165970) Ring: The stereochemistry and substitution pattern on this ring are vital. Modifications, such as the introduction or removal of hydroxyl groups or the alteration of stereocenters, can drastically change how the molecule fits into a biological target.

The Enol-Ether System: The C-3/C-4 double bond adjacent to the pyran oxygen is a characteristic feature of many iridoids. This electron-rich system is often involved in the mechanism of action, for example, by acting as a Michael acceptor in reactions with nucleophilic residues (e.g., cysteine) on proteins.

Substituents on the Core: The nature and position of various substituents on the iridoid frame are crucial. In the case of stilbericosides, the specific pattern of substitution differentiates them from other iridoids and is central to their unique bioactivity. Altering these groups would directly impact the electronic and steric properties of the molecule, thereby influencing its interactions with cellular components.

Comparative Bioactivity Profiles with Related Iridoid Glycosides and Stilbericosides

To contextualize the potential biological role of this compound, it is instructive to compare its structure and activity with those of related compounds. Stilbericosides are a specific class of iridoid glycosides found in plants such as Carissa carandas. mdpi.com Broader comparisons can also be made with other bioactive iridoid glycosides from different plant sources.

Studies on iridoid glycosides from the fruits of Cornus officinalis have revealed significant antidiabetic activity. As shown in the table below, several of these compounds improved glucose consumption in insulin-resistant HepG2 cells, with some exhibiting potent activity. For instance, Neocornuside A, a cyclopentane-type iridoid, showed an EC₅₀ value of 0.582 µM. researchgate.net This suggests that the iridoid core is a promising scaffold for developing antidiabetic agents.

In contrast, studies on stevioside (B1681144), a diterpene glycoside, highlight different biological activities. Stevioside has demonstrated cytotoxic effects against human colon cancer (HT-29) and breast cancer cell lines. mdpi.comresearchgate.net This activity is often linked to the induction of apoptosis through the generation of reactive oxygen species and modulation of signaling pathways. mdpi.com The aglycone, steviol, has also been shown to inhibit cell viability in various gastrointestinal cancer cell lines. mdpi.com

The following interactive table summarizes the bioactivities of several iridoid glycosides and other related glycosides, providing a comparative framework.

| Compound Name | Class | Source Organism | Bioactivity Investigated | Results | Citation(s) |

| Neocornuside A | Iridoid Glycoside | Cornus officinalis | Antidiabetic | EC₅₀ = 0.582 µM | researchgate.net |

| Neocornuside C | Iridoid Glycoside | Cornus officinalis | Antidiabetic | EC₅₀ = 1.275 µM | researchgate.net |

| Morroniside | Iridoid Glycoside | Cornus officinalis | Antidiabetic | EC₅₀ = 0.742 µM | researchgate.net |

| Bartsioside | Iridoid Glycoside | Barleria prionitis | Antioxidant, Antibacterial | Activity correlated with presence | mdpi.com |

| Shanzhiside methyl ester | Iridoid Glycoside | Barleria prionitis | Antioxidant, Antibacterial | Activity correlated with presence | mdpi.com |

| Stevioside | Diterpene Glycoside | Stevia rebaudiana | Cytotoxicity (Colon Cancer) | Dose-dependent apoptosis | mdpi.com |

| Steviol | Diterpene Aglycone | Stevia rebaudiana | Cytotoxicity (GI Cancers) | Dose-dependent inhibition | mdpi.com |

This comparative analysis demonstrates that subtle changes in the aglycone structure (e.g., cyclopentane iridoid vs. diterpene) and the nature of glycosylation lead to vastly different biological activities, ranging from antidiabetic to cytotoxic effects. The unique structure of this compound, with its specific iridoid core and glycosylation pattern, likely confers a distinct bioactivity profile that warrants direct investigation.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 3 O Beta Glucopyranosyl Stilbericoside

Advanced Chromatographic Separation Techniques

The chromatographic separation of 3'-O-beta-Glucopyranosyl-stilbericoside, often present in intricate biological extracts, necessitates high-resolution techniques to distinguish it from structurally similar compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) with Diverse Stationary Phases

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the analysis of non-volatile compounds like this compound. Its superiority over conventional HPLC lies in the use of sub-2 µm particle columns, which facilitates faster analysis times and enhanced resolution. The choice of stationary phase is critical and is tailored to the specific analytical challenge.

For the separation of polar glycosides, reversed-phase columns, such as C18 and C8, are frequently employed. These columns separate compounds based on their hydrophobicity. To improve peak shape and retention of polar analytes, modern stationary phases with proprietary modifications, including polar-endcapping or embedded polar groups, are utilized.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative and often orthogonal separation mechanism to reversed-phase chromatography. HILIC stationary phases, such as those based on bare silica, diol, or amide chemistry, are particularly effective for retaining and separating highly polar compounds like glycosides. The mobile phases typically consist of a high percentage of organic solvent (usually acetonitrile) with a small amount of aqueous buffer.

The following table summarizes potential UHPLC stationary phases for the analysis of this compound:

| Stationary Phase Chemistry | Separation Principle | Typical Mobile Phase Composition | Application Notes for Glycoside Analysis |

| C18 (Reversed-Phase) | Hydrophobic interactions | Water/Acetonitrile or Water/Methanol with acid modifier (e.g., 0.1% formic acid) | Standard for many natural products; may require gradient elution for complex mixtures. |

| Phenyl-Hexyl (Reversed-Phase) | π-π interactions and hydrophobic interactions | Water/Acetonitrile or Water/Methanol | Offers alternative selectivity for aromatic compounds, potentially beneficial for the stilbene (B7821643) moiety. |

| Amide (HILIC) | Partitioning into an adsorbed water layer and hydrophilic interactions | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | Excellent retention for highly polar glycosides; sensitive to water content in the mobile phase. |

| Diol (HILIC) | Hydrogen bonding and dipole-dipole interactions | Acetonitrile/Water | Provides different selectivity compared to amide phases for polar compounds. |

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net Due to the high molecular weight and low volatility of this compound, direct analysis by GC is not feasible. The compound would thermally decompose in the heated injector port and column.

However, GC-MS can be employed for the indirect analysis of this compound through a process of derivatization. Chemical derivatization, such as silylation, converts the non-volatile glycoside into a more volatile and thermally stable derivative. This process replaces the active hydrogens in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby reducing the polarity and increasing the volatility of the molecule. The resulting TMS-derivatized this compound could then be analyzed by GC-MS, providing information about the aglycone and sugar moieties through characteristic fragmentation patterns. This approach is more commonly used for metabolic profiling studies where a broad range of compounds, including sugars and organic acids, are analyzed simultaneously. researchgate.netsemanticscholar.org

Two-Dimensional Chromatography (e.g., GCxGC, LCxLC)

For exceptionally complex samples, one-dimensional chromatography may not provide sufficient peak capacity to resolve all components. In such cases, comprehensive two-dimensional chromatography (2D-LC or LCxLC) offers a significant increase in resolving power. This technique couples two different liquid chromatography columns, ideally with orthogonal separation mechanisms (e.g., reversed-phase and HILIC), via a specialized interface.

In a hypothetical LCxLC setup for the analysis of a plant extract containing this compound, the first dimension could be a reversed-phase separation, followed by the transfer of fractions to a second dimension HILIC column for further separation. This approach would distribute the sample components over a two-dimensional plane, significantly enhancing the ability to isolate the target compound from the matrix. While no specific applications of LCxLC for this compound have been documented, the technique's utility for complex natural product analysis is well-established. nih.gov

High-Resolution Spectroscopic Characterization

Following chromatographic separation, high-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. nih.gov Beyond simple identification, advanced NMR experiments can provide profound insights into the three-dimensional structure, including the conformation of the pyranose ring and the spatial orientation around the glycosidic bond.

For this compound, a suite of 2D NMR experiments would be employed to determine its conformation and configuration:

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within the stilbene and glucopyranosyl moieties, confirming the spin systems.

Total Correlation Spectroscopy (TOCSY): Reveals the entire spin system of the glucose unit from a single cross-peak, confirming its identity.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about through-space proton-proton proximities. Key NOE correlations between the anomeric proton of the glucose and protons on the stilbene aglycone would definitively establish the glycosylation site and provide information about the preferred conformation around the glycosidic linkage.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to its directly attached carbon, enabling the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the linkage between the glucose unit and the stilbene aglycone by observing a correlation from the anomeric proton to the carbon at the 3'-position of the stilbene.

Conformational analysis of the glucopyranose ring can be inferred from the magnitude of the proton-proton coupling constants (³JHH). Large coupling constants (typically 8-10 Hz) between adjacent axial protons are indicative of a ⁴C₁ chair conformation, which is the most common for D-glucopyranosides. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolomics and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion of this compound. nih.govnih.gov This is a critical first step in its identification within a complex mixture.

Tandem Mass Spectrometry (MS/MS) is then used to induce fragmentation of the isolated parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint. ekb.egresearchgate.net For a glycoside like this compound, the MS/MS spectrum in negative ion mode would be expected to show a prominent neutral loss of the glucose unit (162.0528 Da).

The fragmentation pathway can be summarized as follows:

[M-H]⁻ → [Aglycone-H]⁻ + 162.0528

The accurate mass of the resulting aglycone fragment provides further confirmation of the structure. Additional fragmentation of the aglycone can yield more structural information about the stilbene core. In metabolomics studies, these characteristic fragmentation patterns are used to screen for and identify known compounds in large datasets. nih.gov The use of multiple fragmentation steps (MSⁿ) can further aid in the differentiation of isomeric structures. nih.gov

The following table details the expected high-resolution mass data for this compound.

| Ion | Formula | Calculated m/z | Mass Accuracy (ppm) | Fragmentation Pathway |

| [M-H]⁻ | C₂₁H₂₃O₉⁻ | 419.1348 | < 5 | Deprotonated parent molecule |

| [M-Glc-H]⁻ | C₁₅H₁₃O₄⁻ | 257.0819 | < 5 | Neutral loss of the glucose moiety (C₆H₁₀O₅) |

Scientific literature extensively details a variety of advanced analytical methodologies for the characterization and quantification of natural products. However, a thorough search of available scientific databases and research articles reveals a significant gap in the literature concerning the specific compound This compound .

While a database entry at PhytoBank confirms the existence and basic chemical information for this compound, including its chemical formula (C₂₀H₃₀O₁₅) and structure, there is a notable absence of published research detailing its analytical characterization. phytobank.ca

Therefore, it is not possible to provide detailed research findings or data tables for the following advanced analytical methodologies as they pertain solely to this compound:

Advanced Sample Preparation and Derivatization for Enhanced Detection

General principles of these techniques are well-established for the analysis of related compounds, such as other stilbene glycosides. For instance, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for determining the absolute configuration of chiral molecules. rsc.orgwikipedia.org Hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry/NMR (LC-MS/NMR) are invaluable for the online structural elucidation of compounds in complex mixtures. researchgate.net Similarly, Data-Independent Acquisition (DIA) is a mass spectrometry technique that provides comprehensive fragmentation data, useful in metabolomics studies. Advanced sample preparation and derivatization methods are also routinely employed to improve the detection and analysis of various glycosides.

However, without specific studies on this compound, any discussion of its analytical properties using these methods would be speculative and fall outside the scope of this article. Further research is required to isolate and analyze this compound to determine its specific analytical characteristics.

Ecological and Evolutionary Roles of 3 O Beta Glucopyranosyl Stilbericoside

Role in Plant-Environment Interactions

There is currently no scientific literature that has investigated or identified any role of 3'-O-beta-Glucopyranosyl-stilbericoside in defending plants against herbivores or pathogens.

Glycosylation, the process of attaching a sugar molecule to another compound, is a widespread strategy in plants to create a vast arsenal (B13267) of chemical defenses. researchgate.net These glycosylated compounds, such as some saponins (B1172615) and cyanogenic glucosides, are often stored in an inactive form within the plant's cells. researchgate.net When a herbivore or pathogen damages the plant tissue, specific enzymes can cleave the sugar molecule, releasing a toxic aglycone that deters or harms the attacker. It is plausible that this compound could function in a similar manner, with the stilbericoside aglycone potentially possessing defensive properties. However, without empirical studies, this remains purely speculative.

No research to date has explored the allelopathic potential of this compound or its involvement in chemical communication between plants.

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. nih.gov These allelochemicals can be released into the environment through root exudation, leaching from leaves, or decomposition of plant material. Many known allelochemicals are glycosides. The sugar moiety can affect their solubility and stability in the soil, and their subsequent uptake by neighboring plants. Whether this compound is produced and released by any plant to influence its neighbors is a question that awaits scientific inquiry.

Evolutionary Trajectories of Stilbericoside Glycosylation

A phylogenomic analysis of the specific glycosyltransferase families responsible for the biosynthesis of this compound has not been conducted, as the compound itself has not been reported from a biological source in a research context.

Glycosyltransferases (GTs) are a massive and diverse superfamily of enzymes that catalyze the formation of glycosidic bonds. nih.govnih.gov The evolution of these enzyme families is a key driver of chemical diversity in plants. nih.govresearchgate.net By analyzing the genomes of different plant species, scientists can trace the evolutionary history of GT families, identifying instances of gene duplication, diversification, and loss that have led to the vast array of glycosylated compounds found in nature. nih.govresearchgate.net Such an analysis for the GTs involved in stilbericoside glycosylation would require, as a first step, the identification of the gene or genes that encode these enzymes in a specific plant species.

There is no information regarding the co-evolutionary dynamics between this compound and any interacting organisms.

Co-evolution occurs when two or more species reciprocally affect each other's evolution. A classic example is the "arms race" between plants and their insect herbivores, where plants evolve novel defensive compounds, and insects, in turn, evolve mechanisms to tolerate or detoxify these compounds. If this compound were a key defensive compound, it is conceivable that certain herbivores or pathogens that specialize on a plant producing it would have evolved specific adaptations to cope with its presence. However, without knowledge of the compound's biological activity or the organisms that encounter it, any discussion of co-evolution remains hypothetical.

Distribution Patterns and Ecological Niche Adaptations

The distribution of this compound in the plant kingdom is unknown. Consequently, there is no data on how its presence might correlate with specific ecological niche adaptations.

The production of specialized metabolites is often linked to a plant's adaptation to its specific environment. For example, plants in arid environments might produce compounds that protect against UV radiation, while plants in nutrient-poor soils might produce allelochemicals to outcompete their neighbors. Discovering the plant species that synthesize this compound and mapping their distribution would be the first step in understanding if this compound plays a role in adapting to particular ecological pressures.

Future Research Directions and Advanced Theoretical Frameworks for 3 O Beta Glucopyranosyl Stilbericoside

Systems Biology and Omics Approaches for Holistic Understanding

A systems biology approach, which studies the complex interactions within biological systems, is crucial for a comprehensive understanding of 3'-O-beta-Glucopyranosyl-stilbericoside. frontiersin.orgdiva-portal.orgresearchgate.net By integrating various "omics" data, researchers can move beyond studying the compound in isolation and instead view it within the intricate network of cellular processes.

Integrated Transcriptomics, Proteomics, and Metabolomics

The integration of transcriptomics, proteomics, and metabolomics provides a powerful methodology for uncovering the complexities of plant natural product biosynthesis. fao.orgnih.govwur.nlrsc.org This multi-omics strategy could be applied to the source organism of this compound to create a holistic view of its metabolic context. nih.gov

By subjecting the organism to various conditions (e.g., biotic or abiotic stress), researchers can simultaneously measure changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). This allows for the correlation of the expression of specific genes and the presence of corresponding enzymes with the accumulation of this compound and its precursors. fao.orgwur.nlrsc.org Such an approach has proven useful for elucidating the metabolic pathways of other specialized plant metabolites. nih.gov

Table 1: Hypothetical Integrated Omics Data Correlating with this compound Production

| Omics Level | Identifier | Fold Change (Stress vs. Control) | Associated Function/Metabolite |

|---|---|---|---|

| Transcriptomics | Gene_STS5 | +5.2 | Stilbene (B7821643) Synthase |

| Transcriptomics | Gene_UGT85B2 | +4.8 | UDP-Glycosyltransferase |

| Proteomics | Protein_STS5-P | +4.5 | Stilbene Synthase |

| Proteomics | Protein_UGT85B2-P | +3.9 | UDP-Glycosyltransferase |

| Metabolomics | Stilbericoside (aglycone) | +3.1 | Precursor |

| Metabolomics | This compound | +6.3 | Final Product |

Network Analysis of Biosynthetic and Bioactivity Pathways